4-(1-Hydroxyallyl)-2-methoxyphenol
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Overview
Description
4-(1-Hydroxyallyl)-2-methoxyphenol is an organic compound characterized by the presence of a hydroxyallyl group attached to a methoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyallyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with an allyl alcohol derivative under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the allyl alcohol acts as the electrophile. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyallyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyallyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyallyl group to an alkyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
4-(1-Hydroxyallyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyallyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyallyl group can scavenge free radicals, reducing oxidative stress in biological systems.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group but differ in their core structure.
4-Hydroxy-2-methoxybenzoic acid: Similar in having a hydroxy and methoxy group but differs in the presence of a carboxylic acid group.
Uniqueness
4-(1-Hydroxyallyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyallyl group, in particular, provides unique opportunities for chemical modifications and applications .
Properties
Molecular Formula |
C10H12O3 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(1-hydroxyprop-2-enyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H12O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h3-6,8,11-12H,1H2,2H3 |
InChI Key |
CAQJZUXHKMYJEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C=C)O)O |
Origin of Product |
United States |
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